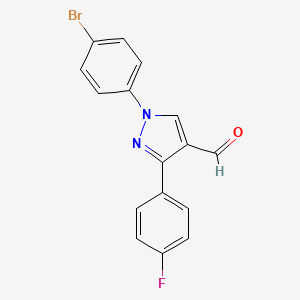

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound with the molecular formula C₁₆H₁₀BrFN₂O. It features a pyrazole core substituted at the 1-position with a 4-bromophenyl group and at the 3-position with a 4-fluorophenyl group, while the 4-position is occupied by a carbaldehyde functional group.

Synthetic routes for analogous pyrazole-4-carbaldehydes typically involve the Vilsmeier–Haack reaction, as demonstrated in the preparation of 1-substituted benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes . The compound’s structural characterization is supported by spectral data (IR, NMR, GC-MS) and elemental analysis, consistent with methodologies reported for related derivatives .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBTLMZSMAFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397120 | |

| Record name | 1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-81-8 | |

| Record name | 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, with the molecular formula CHBrFNO and CAS No. 618101-81-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by recent research findings.

- Molecular Weight : 345.17 g/mol

- Molecular Structure : The compound features a pyrazole ring substituted with bromine and fluorine atoms, which may influence its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. For instance:

- In vitro tests demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- A study on related compounds showed that modifications in the pyrazole structure could enhance antimicrobial properties, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have been well-documented:

- Research indicated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing up to 85% inhibition at specific concentrations . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

- The mechanism of action may involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways, which are critical in inflammatory responses .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties:

- Studies have reported that compounds similar to 1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibit inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth and progression .

- The compound's ability to inhibit BRAF(V600E), a common mutation in melanoma, positions it as a candidate for further investigation in cancer therapy .

Case Studies

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. One derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, highlighting the potential of pyrazole-based compounds in antimicrobial applications .

- Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of pyrazole derivatives, compounds showed significant inhibition of TNF-α production in vitro, suggesting their utility in managing inflammatory conditions .

- Antitumor Screening : Research on pyrazole derivatives indicated promising results against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range against BRAF-mutated cells .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Biological Activity : Research indicates that compounds with similar structures exhibit significant interaction with various biological targets. For instance, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways .

-

Case Studies :

- A study on related pyrazole compounds demonstrated their efficacy as COX inhibitors, leading to reduced inflammation in animal models .

- Another investigation focused on the anticancer activity of pyrazole derivatives, highlighting their potential to induce apoptosis in cancer cells through the modulation of signaling pathways .

Material Science

The unique electronic properties imparted by the halogen substitutions make this compound a candidate for applications in organic electronics and photonics.

- Electronic Properties : The presence of bromine and fluorine can enhance charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Research Findings : Experiments have shown that pyrazole-based materials can improve the efficiency of electronic devices due to their favorable energy levels and stability under operational conditions .

Agrochemicals

The compound's potential as a pesticide or herbicide is also noteworthy. Pyrazole derivatives have been explored for their ability to inhibit specific enzymes in pests or weeds.

- Pesticidal Activity : Studies have indicated that structurally similar compounds can act as effective insecticides by disrupting metabolic pathways in target organisms .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a comparison with similar pyrazole derivatives is useful:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 1-(4-Bromophenyl)-3-methylpyrazole | Methyl group enhances solubility | Anti-inflammatory agents |

| 3-(4-Chlorophenyl)-1H-pyrazole | Chlorine substitution alters reactivity | Anticancer research |

| 5-Methyl-3-(2-nitrophenyl)pyrazole | Nitro group known for biological activity | Pesticide development |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity :

- The 4-isopropylbenzyl group in the derivative from Scheme 8 enhances antimicrobial activity compared to simpler aryl groups.

- Electron-withdrawing groups (e.g., nitro in 4e ) improve antioxidant efficacy, likely due to increased stability of radical intermediates.

- The dihydro analog () lacks reported bioactivity, suggesting saturation of the pyrazole ring may reduce interaction with biological targets .

Industrial and Synthetic Relevance :

- The methoxy-substituted derivative (CAS 618098-55-8) is produced industrially at 99% purity, indicating scalability for applications in material science or intermediates .

Structural Characterization :

- IR spectra of related compounds show consistent C=O (1628–1670 cm⁻¹) and C=N (1529–1586 cm⁻¹) stretches, confirming aldehyde and pyrazole functionalities .

- NMR data (e.g., δ 9.1–9.5 ppm for aldehyde protons) align across derivatives, supporting structural homogeneity .

Table 2: Physical Properties and Spectral Data

| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Notable Spectral Features |

|---|---|---|---|

| 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Not reported | ~1647 (estimated) | Expected δ 9.1–9.5 ppm (CHO) in ¹H NMR |

| 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) | Not reported | 1629.76 | δ 3.65 ppm (OCH₃), GC-MS m/z 306 (M⁺) |

| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 99–101 | Not reported | Elemental analysis: C 55.32%, H 3.50%, N 8.03% |

Q & A

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Claisen-Schmidt condensation , where an aldehyde reacts with a ketone under basic conditions. For example, a pyrazole-4-carbaldehyde derivative can be prepared by reacting 4-bromophenylhydrazine with 4-fluorophenyl-substituted β-ketoaldehydes in ethanol under reflux. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement. Evidence from related pyrazole derivatives suggests using sodium hydroxide or piperidine as catalysts .

Q. Which spectroscopic techniques are employed for structural characterization?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.04–8.52 ppm and aldehyde protons at δ 9.5–10.5 ppm) .

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1678 cm⁻¹ and C=N stretch at ~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+H]+ at m/z 356.95 for a related bromophenyl-pyrazole carbaldehyde) .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole derivatives exhibit broad-spectrum biological activities , including antibacterial, antitumor, and anti-inflammatory properties. For example, analogs with similar substitution patterns show IC50 values in the micromolar range against cancer cell lines (e.g., MCF-7 and HeLa) in MTT assays. However, activity depends on substituent electronegativity and spatial arrangement .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and inform SAR studies?

Single-crystal X-ray diffraction provides precise bond lengths , angles , and packing interactions critical for structure-activity relationship (SAR) analysis. For instance, crystallographic data for a related bromophenyl-pyrazole carbaldehyde revealed a planar pyrazole ring (torsion angle < 5°) and C–H···π interactions stabilizing the crystal lattice. Such data help correlate molecular conformation with biological activity .

Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P212121 |

| a, b, c (Å) | 11.3476, 14.0549, 15.954 |

| V (ų) | 2544.5 |

| R factor | 0.052 |

Q. How can contradictions in reported biological data be systematically addressed?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time) or compound purity . To resolve these:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols.

- Validate purity : Employ HPLC (>95% purity) and elemental analysis.

- Control substituent effects : Compare activities of halogen-substituted analogs (e.g., Br vs. Cl at the 4-position) .

Q. What computational strategies predict binding modes and target specificity?

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina. A related fluorophenyl-pyrazole showed a docking score of −8.2 kcal/mol with COX-2, suggesting strong binding .

- QSAR Modeling : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with activity. For example, electron-withdrawing groups (Br, F) enhance antitumor activity by increasing electrophilicity .

Q. How can synthetic routes be optimized for scalability and green chemistry?

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalyst Recycling : Use immobilized piperidine catalysts to reduce waste.

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate biological results with orthogonal assays (e.g., confirm antiproliferative activity via both MTT and apoptosis assays).

- Advanced Characterization : Combine XRD with DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.